

In-Depth Technical Guide: 5-Isobutoxy-pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Isobutoxy-pyridine-2-carbaldehyde

Cat. No.: B1470524

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview: 5-Isobutoxy-pyridine-2-carbaldehyde

5-Isobutoxy-pyridine-2-carbaldehyde is a substituted pyridine derivative. While specific data for this compound is limited in publicly available literature, its structural class—5-alkoxy-pyridine-2-carbaldehydes—is of interest in medicinal chemistry. This guide synthesizes available information on its properties and the activities of structurally related compounds to provide a predictive technical overview for research and development purposes.

The foundational structure, pyridine-2-carbaldehyde, consists of a pyridine ring with an aldehyde group at the second position.^{[1][2]} This core structure is a versatile precursor in the synthesis of various pharmaceutical compounds and ligands for coordination chemistry.^[1] The addition of an isobutoxy group at the 5-position is anticipated to modify its physicochemical properties, such as lipophilicity, which can in turn influence its biological activity and pharmacokinetic profile.

Physicochemical Properties

To determine the molecular weight of **5-Isobutoxy-pyridine-2-carbaldehyde**, its chemical formula must first be established. The pyridine ring has the formula C₅H₄N. The carbaldehyde group (CHO) adds one carbon, one hydrogen, and one oxygen. The isobutoxy group

$((CH_3)_2CHCH_2O^-$) adds four carbons, nine hydrogens, and one oxygen. Taking into account the substitution on the pyridine ring, the final chemical formula is C₁₀H₁₃NO₂.

The molecular weight is calculated as follows:

- Carbon: 10 atoms \times 12.011 u = 120.11 u
- Hydrogen: 13 atoms \times 1.008 u = 13.104 u
- Nitrogen: 1 atom \times 14.007 u = 14.007 u
- Oxygen: 2 atoms \times 15.999 u = 31.998 u
- Total Molecular Weight: 179.219 g/mol

A summary of the calculated and predicted physicochemical properties is presented in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₁₃ NO ₂
Molecular Weight	179.22 g/mol
IUPAC Name	5-(2-methylpropoxy)pyridine-2-carbaldehyde
Appearance	Predicted to be a liquid or low-melting solid
Solubility	Predicted to be soluble in organic solvents

Experimental Protocols

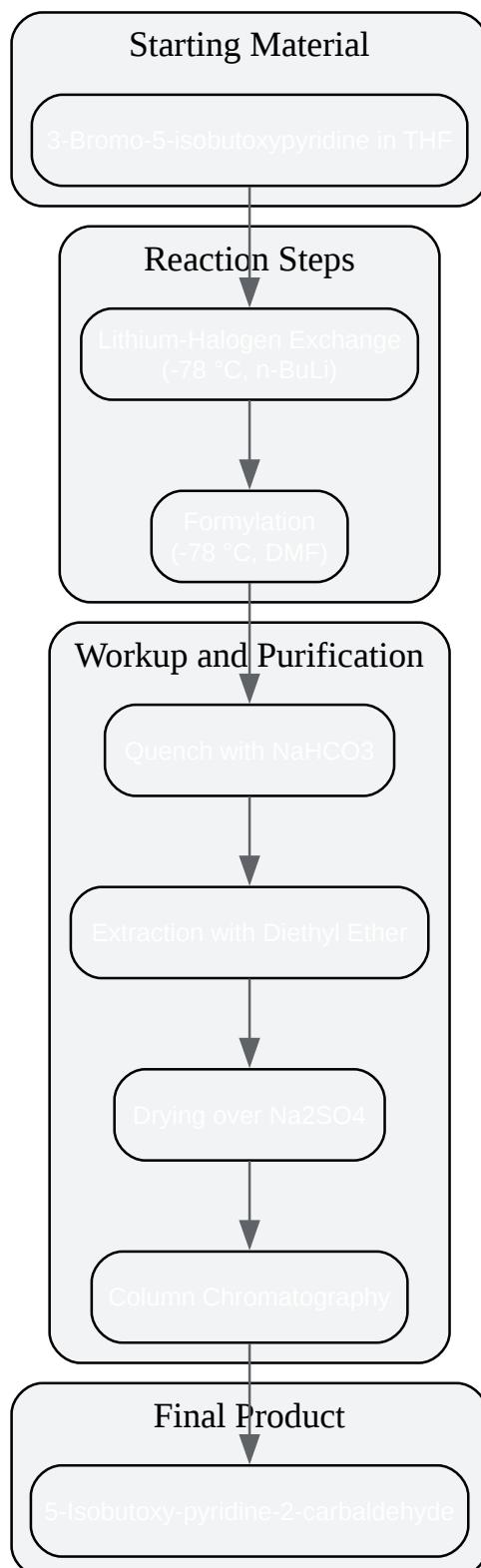
Detailed experimental protocols for the synthesis of **5-Isobutoxy-pyridine-2-carbaldehyde** are not readily available in peer-reviewed literature. However, a general synthetic route can be inferred from procedures for analogous 5-alkoxy-pyridine-3-carbaldehydes. The following protocol is an adaptation for the synthesis of the target compound.

General Synthesis of 5-Alkoxy-Pyridine-2-Carbdehydes

This protocol is based on the synthesis of 5-methoxy-pyridine-3-carbaldehyde and is adapted for the isobutoxy analogue.^[3] The synthesis typically involves the formylation of a pre-functionalized pyridine ring.

Materials:

- 3-Bromo-5-isobutoxypyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution


Procedure:

- A solution of 3-bromo-5-isobutoxypyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
- n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to facilitate lithium-halogen exchange.
- Anhydrous DMF (1.5 equivalents) is then added dropwise, and the reaction is stirred for an additional 30 minutes at -78 °C.
- The reaction is quenched by pouring the cold mixture into a stirred aqueous solution of 5% NaHCO₃.

- The mixture is extracted three times with diethyl ether.
- The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield **5-isobutoxy-pyridine-2-carbaldehyde**.

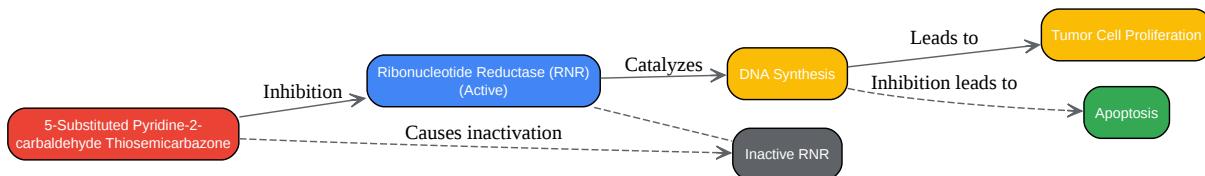
Note: This is a generalized procedure and would require optimization for the specific substrate.

Below is a workflow diagram for the proposed synthesis.

[Click to download full resolution via product page](#)

Proposed synthetic workflow for **5-Isobutoxy-pyridine-2-carbaldehyde**.

Potential Biological Activity and Signaling Pathways


While no specific biological data exists for **5-Isobutoxy-pyridine-2-carbaldehyde**, its structural analogs, particularly thiosemicarbazone derivatives of substituted pyridine-2-carbaldehydes, have been extensively studied for their anticancer properties.[4][5] These compounds are known to be potent inhibitors of ribonucleotide reductase (RNR), a crucial enzyme in the DNA synthesis pathway.[4][5]

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. Inhibition of this enzyme leads to the depletion of the deoxyribonucleotide pool, thereby halting DNA replication and cell proliferation. This makes RNR an attractive target for cancer therapy.

The general mechanism of action for pyridine-2-carbaldehyde thiosemicarbazone derivatives involves the chelation of iron, which is an essential cofactor for the active site of the RNR enzyme. The resulting complex can generate reactive oxygen species, leading to the inactivation of the enzyme.

The diagram below illustrates the proposed mechanism of action.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Isobutoxy-pyridine-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1470524#5-isobutoxy-pyridine-2-carbaldehyde-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com